N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a thiazolo[4,5-d]pyridazin core fused with a furan-2-yl substituent at position 7 and a 2,6-dichlorophenylacetamide group. The compound’s structural complexity arises from its heterocyclic framework, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c1-9-21-16-17(28-9)15(12-6-3-7-27-12)23-24(18(16)26)8-13(25)22-14-10(19)4-2-5-11(14)20/h2-7H,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYGZRHPCPKAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dichlorophenyl group and a furan moiety linked to a thiazolo-pyridazin framework. This unique combination contributes to its biological activity by potentially interacting with various molecular targets within cells.
Research indicates that this compound may exhibit antiproliferative effects on cancer cells by inhibiting specific enzymes involved in cell cycle regulation. The presence of the thiazolo-pyridazin moiety suggests activity against histone deacetylases (HDACs), which are crucial in the epigenetic regulation of gene expression.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation in various cancer cell lines, including breast and prostate cancer. |
| HDAC Inhibition | Modulates gene expression related to cell cycle progression and apoptosis. |
| Antimicrobial Effects | Potential activity against certain bacterial strains, though further studies are needed. |
Case Studies and Research Findings
-
Antiproliferative Studies
- A study demonstrated that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines (BT-474 and MDA-MB-231) at concentrations as low as 10 µM. The mechanism was associated with increased p21 mRNA levels and decreased cyclin D1 expression, indicating a halt in cell cycle progression .
- Docking Studies
- Toxicity Assessments
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
- Pyrimido[4,5-d][1,3]oxazin Analogs : Compounds such as 16c and 16d () feature pyrimido[4,5-d][1,3]oxazin cores, which include oxygen and nitrogen atoms. These differences may reduce lipophilicity compared to the sulfur-containing thiazolo ring in the target compound .
- Naphthyridine Derivatives : Goxalapladib () contains a 1,8-naphthyridine core with trifluoromethyl groups, introducing strong electron-withdrawing effects absent in the target compound. This contrast may impact binding affinity in therapeutic targets like atherosclerosis-related proteins .
Substituent Analysis
Table 1: Key Substituents and Their Implications
Pharmacological and Functional Insights
- Electron-Withdrawing Groups : The 2,6-dichlorophenyl group in the target compound may enhance membrane permeability compared to fluorine-containing analogs (e.g., 16d in ), but reduce solubility relative to methoxy-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
